molecular formula C27H32N2O6 B12206291 (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12206291
M. Wt: 480.6 g/mol
InChI Key: QHHOKRXPYYRZHE-HAHDFKILSA-N
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Description

The compound (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furobenzoxazinone core, a morpholine ring, and a dimethoxybenzylidene moiety, making it an interesting subject for research in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furobenzoxazinone core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxybenzamide derivative.

    Introduction of the morpholine ring: This step involves the alkylation of the furobenzoxazinone core with a morpholine derivative under basic conditions.

    Formation of the dimethoxybenzylidene moiety: This is typically achieved through a condensation reaction between a dimethoxybenzaldehyde and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its pharmacological effects and potential therapeutic applications. Its interactions with biological targets could lead to the development of new medications.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Fluoxetine related compound C: A compound related to the antidepressant fluoxetine.

    Polynitroaromatic compounds: Compounds with multiple nitro groups, used in various chemical applications.

Uniqueness

The uniqueness of (7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-9-methyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C27H32N2O6/c1-18-25-20(16-29(17-34-25)9-5-8-28-10-12-33-13-11-28)14-21-24(30)23(35-26(18)21)15-19-6-4-7-22(31-2)27(19)32-3/h4,6-7,14-15H,5,8-13,16-17H2,1-3H3/b23-15-

InChI Key

QHHOKRXPYYRZHE-HAHDFKILSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)CCCN5CCOCC5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)CCCN5CCOCC5

Origin of Product

United States

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